molecular formula C14H17N5O2 B2808615 N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide CAS No. 1210372-31-8

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide

Cat. No.: B2808615
CAS No.: 1210372-31-8
M. Wt: 287.323
InChI Key: JLPUJSNZYUYFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is an oxalamide derivative featuring a 2-methylimidazole moiety linked via an ethyl chain to one amide nitrogen and a 6-methylpyridin-2-yl group attached to the other amide nitrogen.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(6-methylpyridin-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-10-4-3-5-12(17-10)18-14(21)13(20)16-7-9-19-8-6-15-11(19)2/h3-6,8H,7,9H2,1-2H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUJSNZYUYFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound featuring imidazole and oxalamide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

Structural Features

  • Imidazole Ring : Known for its biological activity, particularly in enzyme interactions.
  • Oxalamide Moiety : Enhances binding properties through hydrogen bonding.
  • Pyridine Group : Contributes to the compound's overall reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Imidazole Derivative :
    • Reaction of 2-methylimidazole with an alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.
  • Synthesis of the Oxalamide :
    • The imidazole derivative is reacted with oxalyl chloride to form an intermediate, which is subsequently reacted with 6-methylpyridin-2-amine.

Synthesis Overview Table

StepReactionConditions
1Imidazole formationBasic conditions
2Oxalamide synthesisInert atmosphere, dichloromethane

The biological activity of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may modulate receptor activity through binding interactions facilitated by the oxalamide group.

Case Studies

Research indicates that compounds similar to N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide exhibit significant antiproliferative effects in cancer cell lines:

  • Antiproliferative Activity :
    • Compounds containing imidazole derivatives have shown IC50 values in the nanomolar range against various cancer cell lines (e.g., MCF-7 and MDA-MB-231).
    • Mechanistic studies reveal that these compounds induce G2/M phase cell cycle arrest and apoptosis in sensitive cell lines .

Comparison with Similar Compounds

CompoundStructureBiological Activity
2-MethylimidazoleSimple imidazole derivativeKnown for antimicrobial properties
Oxalamide DerivativesVarious structures with oxalamide groupsUsed in pharmaceuticals for diverse applications
N1-(2-Methylimidazolyl) derivativesVariants with different substituentsExhibit varied anticancer activities

Research Findings

Recent studies highlight the potential of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide as a promising candidate for further development in cancer therapy. Its unique structural features allow for diverse interactions within biological systems, suggesting avenues for targeted drug design.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamides

Key comparisons include:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Compound Name Substituents (N1/N2) Core Structure Key Applications References
Target Compound 2-(2-methyl-1H-imidazol-1-yl)ethyl / 6-methylpyridin-2-yl Oxalamide Undefined (likely flavoring/pharmaceutical) -
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Oxalamide Umami agonist (Savorymyx® UM33)
BNM-III-170 4-chloro-3-fluorophenyl / indenyl-guanidine Oxalamide CD4-mimetic (antiviral)
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide 4-methoxyphenethyl / 2-methoxyphenyl Oxalamide Stearoyl-CoA desaturase inhibitor
No. 1768 (FAO/WHO) 2,4-dimethoxybenzyl / 2-(pyridin-2-yl)ethyl Oxalamide Flavoring agent

Key Observations :

  • Imidazole vs. Aromatic Substitutents : The target compound’s 2-methylimidazole group may enhance metabolic stability compared to purely aromatic substituents (e.g., dimethoxybenzyl in S336), as imidazoles are less prone to oxidative degradation .
  • Pyridine Modifications: The 6-methylpyridin-2-yl group contrasts with unmodified pyridines in S336 and No. 1766. Methylation could alter solubility or receptor affinity, as seen in related compounds where pyridine methylation improves bioavailability .

Key Findings :

  • Metabolic Stability: The target compound’s imidazole and methylpyridine groups may resist amide hydrolysis, akin to No. 1768, which undergoes rapid hepatic metabolism without cleavage of the oxalamide bond .
  • Safety: FAO/WHO evaluations of structurally related oxalamides (e.g., No. 1768, No. 1770) established a NOEL of 100 mg/kg/day, with margins of safety exceeding 500 million for human exposure . This suggests the target compound may share a favorable safety profile if metabolized similarly.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.